Product packaging for 1-Bromo-2-chloro-4-(difluoromethyl)benzene(Cat. No.:CAS No. 1261614-16-7)

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Cat. No.: B3031022
CAS No.: 1261614-16-7
M. Wt: 241.46
InChI Key: FZWYGWWGQSFDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Halides in Synthetic Organic Chemistry

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by a halogen, are fundamental building blocks in synthetic organic chemistry. adpharmachem.com Their importance stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of chemical transformations. adpharmachem.com

One of the most critical applications of aryl halides is in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. atomfair.com These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. adpharmachem.com The versatility of aryl halides makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like specialized polymers. adpharmachem.comatomfair.comnbinno.com The presence of different halogens on the same aromatic ring, as seen in many polyhalogenated benzenes, allows for selective and sequential reactions, providing chemists with precise control over the synthetic process. ossila.com

Importance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine or fluorine-containing groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. researchgate.netresearchgate.net Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net In drug discovery, incorporating fluorine or groups like difluoromethyl (-CHF2) or trifluoromethyl (-CF3) can enhance a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, which affects its absorption and transport in the body. atomfair.comresearchgate.net

This strategic use of fluorine has led to the development of numerous successful pharmaceutical drugs and agrochemicals. atomfair.comresearchgate.net In materials science, fluorinated polymers often exhibit superior thermal stability and chemical resistance. atomfair.com The unique properties of the carbon-fluorine bond make fluorinated compounds a subject of continuous and intensive research. researchgate.net

Overview of 1-Bromo-2-chloro-4-(difluoromethyl)benzene within the Context of Multifunctionalized Aromatics

This compound, with the CAS number 1261614-16-7, is a specialized chemical that embodies the characteristics of both aryl halides and fluorinated organic compounds. bldpharm.comamericanelements.com Its structure consists of a benzene (B151609) ring substituted with three different functional groups: a bromine atom, a chlorine atom, and a difluoromethyl group. bldpharm.com This arrangement makes it a highly versatile multifunctionalized aromatic building block. atomfair.combldpharm.com

The presence of two different halogen atoms (bromine and chlorine) provides the potential for regioselective functionalization through various cross-coupling reactions. Chemists can exploit the different reactivities of the C-Br and C-Cl bonds to introduce different substituents in a stepwise manner. The difluoromethyl group further influences the electronic properties of the aromatic ring and serves as a key structural motif in the design of new bioactive molecules. researchgate.net Consequently, this compound is a valuable intermediate for creating complex target molecules in pharmaceutical and agrochemical research. atomfair.com

Below is a table summarizing the key identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1261614-16-7
Molecular Formula C₇H₄BrClF₂
Molecular Weight 241.46 g/mol
SMILES Code C1=CC(=C(C=C1C(F)F)Cl)Br
InChI Key FZWYGWWGQSFDLZ-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B3031022 1-Bromo-2-chloro-4-(difluoromethyl)benzene CAS No. 1261614-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYGWWGQSFDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719190
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-16-7
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 2 Chloro 4 Difluoromethyl Benzene

Strategies for Selective Difluoromethylation of Aromatic Scaffolds

Selective difluoromethylation is crucial for the efficient synthesis of fluorinated aromatic compounds. nih.gov The choice of strategy often depends on the available starting materials, functional group tolerance, and desired regioselectivity.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium and copper complexes are particularly prominent in C-CF2H bond formation. nih.gov

Palladium-catalyzed cross-coupling reactions are highly effective for the difluoromethylation of aryl halides (chlorides, bromides, and iodides). nih.govnih.gov These methods offer a direct route to installing the CF2H group onto pre-functionalized aromatic rings. digitellinc.com

A common approach involves the coupling of an aryl halide with a difluoromethyl source, such as a (difluoromethyl)silane or a (difluoromethyl)zinc reagent. cas.cnsci-hub.se For instance, the palladium-catalyzed reaction of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF2Ar) has been reported to form diaryl difluoromethanes. nih.govnih.gov A similar strategy using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can be employed for direct difluoromethylation. sci-hub.se The success of these reactions often hinges on the use of specialized phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle. nih.govnih.gov For example, highly hindered biaryl phosphine ligands like BrettPhos have been shown to be effective in related trifluoromethylations by promoting the reductive elimination step. nih.gov

Catalyst SystemDifluoromethyl SourceSubstrate ScopeReference
Pd catalyst with dialkylaryl phosphine ligandAryldifluoromethyl trimethylsilanes (TMSCF2Ar)Aryl Halides nih.govnih.gov
Pd₂(dba)₃ / Xantphos(TMEDA)₂Zn(CF₂H)₂Aryl Halides cas.cn
Pd(OAc)₂ / P(t-Bu)₂Me(Difluoromethyl)trimethylsilane (TMSCF₂H)Aryl Bromides & Triflates sci-hub.se

This table presents examples of palladium-catalyzed difluoromethylation systems applicable to aromatic scaffolds.

Copper-based systems provide a valuable alternative for difluoromethylation, particularly for aryl iodides. nih.govnih.gov These reactions can be performed using readily available and inexpensive reagents. nih.gov A widely used method is the copper-mediated coupling of aryl iodides with TMSCF2H in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.gov

While effective for aryl iodides, copper-catalyzed difluoromethylation has faced challenges, partly due to the inherent instability of the difluoromethyl copper (CuCF2H) intermediate. nih.govnih.govacs.org Despite this, significant progress has been made. One successful strategy involves the use of (difluoromethyl)zinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], which can transmetalate the CF2H group to a copper catalyst. researchgate.netacs.orgrsc.org This approach avoids the direct generation of the unstable CuCF2H species and has been shown to be effective for a variety of electron-deficient aryl iodides. researchgate.netacs.org

Copper SourceDifluoromethyl SourceActivator/LigandSubstrate ScopeReference
CuI(Difluoromethyl)trimethylsilane (TMSCF₂H)CsFAryl & Vinyl Iodides nih.govnih.gov
CuI[(DMPU)₂Zn(CF₂H)₂]None (Ligand/Activator-free)Aryl Iodides researchgate.netacs.orgrsc.org
CuI-phenanthroline complexα-silyldifluoroacetates (followed by decarboxylation)KF (for decarboxylation)Aryl Iodides acs.org

This table summarizes key copper-mediated/catalyzed systems for the difluoromethylation of aromatic iodides.

The mechanisms of palladium- and copper-catalyzed difluoromethylation share some features with other cross-coupling reactions but also have unique aspects due to the nature of the fluorine-containing group.

For palladium catalysis, the reaction generally proceeds through a classical Pd(0)/Pd(II) catalytic cycle. mit.edu This involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form an Ar-Pd(II)-X intermediate.

Transmetalation: The difluoromethyl group is transferred from the source (e.g., a silicon or zinc reagent) to the palladium center, displacing the halide and forming an Ar-Pd(II)-CF2H species.

Reductive Elimination: The aryl and difluoromethyl groups are eliminated from the palladium center, forming the desired C-CF2H bond and regenerating the Pd(0) catalyst. nih.govnih.gov

Computational studies have indicated that the reductive elimination step can have a low energy barrier, facilitated by the coordination of the difluorobenzyl π-system to the palladium atom. nih.govnih.gov In some cases, a mechanism involving a palladium-difluorocarbene ([Pd=CF2]) intermediate has also been proposed. cas.cn

In copper-catalyzed systems, the mechanism can be more varied. For reactions involving aryl halides, one proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. nih.govrsc.org Subsequent reductive elimination would then yield the difluoromethylated arene. rsc.org When using zinc reagents, the mechanism is thought to involve the transmetalation of the CF2H group from zinc to copper, forming a copper difluoromethyl species or a cuprate (B13416276) complex like [Cu(CF2H)₂]⁻, which then reacts with the aryl halide. researchgate.netacs.orgrsc.org

Radical-based methods have emerged as a powerful and versatile alternative for incorporating the difluoromethyl group, often proceeding under mild conditions with excellent functional group tolerance. scilit.comrsc.org These reactions rely on the generation of the difluoromethyl radical (•CF2H), which can then be trapped by an aromatic substrate. rsc.org

The difluoromethyl radical is a key intermediate in these transformations and can be generated from a variety of precursors. sioc.ac.cn The choice of precursor and initiation method dictates the reaction conditions and scope.

Common precursors for generating •CF2H include:

Bromodifluoromethane (BrCF2H): Can be activated via metallaphotoredox catalysis, where a silyl (B83357) radical abstracts the bromine atom to generate the •CF2H radical. princeton.edu

Chlorodifluoromethane (ClCF2H): Used in base metal-catalyzed reactions where oxidative addition to a Ni(0) complex is a key step, ultimately involving a difluoromethyl radical. dntb.gov.ua

Sulfone and Sulfinate Reagents: Compounds like zinc difluoromethanesulfinate [Zn(SO₂CF₂H)₂] (DFMS) and other sulfonyl-containing molecules can release the •CF2H radical under photoredox or other initiation conditions. cas.cnsioc.ac.cn

Once generated, the difluoromethyl radical is highly reactive. In one prominent mechanism involving metallaphotoredox catalysis, a Ni(0) catalyst first undergoes oxidative addition into the aryl bromide bond to form a Ni(II)-aryl intermediate. princeton.edumdpi.com This intermediate then traps the photochemically generated •CF2H radical to form an aryl-Ni(III)-CF2H complex. princeton.edumdpi.com Reductive elimination from this high-valent nickel species affords the final difluoromethylated arene and a Ni(I) species, which is then reduced by the photocatalyst to regenerate the active Ni(0) catalyst and complete the dual catalytic cycle. princeton.edumdpi.com

Radical PrecursorGeneration MethodCatalytic SystemReference
Bromodifluoromethane (BrCF₂H)Silyl radical-mediated halogen abstractionDual Nickel/Photoredox Catalysis princeton.edu
Chlorodifluoromethane (ClCF₂H)Oxidative addition to Ni(0)Nickel Catalysis dntb.gov.ua
Zinc difluoromethanesulfinate [Zn(SO₂CF₂H)₂]Radical initiationVarious (e.g., redox) cas.cn
Sulfox-CF₂SO₂PhPhotoredox Catalysisfac-Ir(ppy)₃ sioc.ac.cn

This table provides examples of precursors and methods for the generation and reaction of difluoromethyl radicals.

Radical Difluoromethylation Techniques

Regioselective Introduction of Bromine and Chlorine Substituents

The precise placement of bromine and chlorine atoms on the benzene (B151609) ring is critical for the synthesis of 1-bromo-2-chloro-4-(difluoromethyl)benzene. Electrophilic aromatic substitution (EAS) is the primary methodology employed for this purpose.

Aromatic halogenation, a classic example of EAS, involves the reaction of an aromatic compound with a halogen in the presence of a catalyst. libretexts.orgchemguide.co.uk For less reactive substrates like benzene derivatives, a Lewis acid catalyst is typically required to generate a highly electrophilic halogen species. wikipedia.orglibretexts.org

For bromination, molecular bromine (Br2) is used in conjunction with a Lewis acid such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). libretexts.orgyoutube.com Similarly, chlorination is achieved using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). youtube.commasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. libretexts.orgmasterorganicchemistry.com

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a fluorinated alcohol, can also be used for regioselective halogenation of arenes under mild conditions. acs.org

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. wikipedia.org These substituents can be classified as either activating or deactivating groups, and they direct incoming electrophiles to specific positions (ortho, meta, or para). organicchemistrytutor.com

Electron-donating groups (EDGs) activate the ring towards EAS and are typically ortho, para-directors. wikipedia.orgorganicchemistrytutor.com

Electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors. wikipedia.orgyoutube.com Halogens are an exception; they are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com

The difluoromethyl group (-CF2H) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. Therefore, it acts as a deactivating group and a meta-director. Chlorine and bromine are also deactivating but are ortho, para-directors.

The synthetic strategy for this compound must consider these directing effects. For instance, if the difluoromethyl group is introduced first, subsequent halogenation will be directed to the meta positions (positions 3 and 5 relative to the CF2H group). If a halogen is introduced first, it will direct subsequent electrophilic attack to the ortho and para positions. Therefore, a multi-step synthesis is required, carefully choosing the order of reactions to achieve the desired 1,2,4-substitution pattern. One potential route could involve starting with a precursor that allows for the sequential and regioselective introduction of the halogens and the difluoromethyl group, possibly through functional group interconversions like diazotization-iodination or Sandmeyer reactions. google.com

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound, particularly through halogen exchange on a suitably activated precursor. This reaction mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing electron-withdrawing groups. wikipedia.orglibretexts.org The SNAr mechanism typically proceeds in two steps: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com

For a precursor to this compound, an SNAr reaction could involve displacing a halide or another good leaving group with a different halide ion. The feasibility and rate of such a reaction are profoundly influenced by the substituents already present on the benzene ring. wikipedia.org

Influence of Activating Groups and Leaving Group Effects

The success of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In the context of this compound, the difluoromethyl (-CF2H) group at position 4, along with the halogens themselves, contributes to the electrophilic nature of the aromatic ring. The -CF2H group, much like the -CF3 group, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. scienceopen.com This inductive withdrawal of electron density deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.org

If we consider a hypothetical precursor like 1,2-dichloro-4-(difluoromethyl)benzene, a nucleophilic attack by a bromide ion could potentially displace one of the chloride ions. The -CF2H group at the para position would effectively stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C1 or C2 position.

FactorInfluence on SNAr Reactivity for Synthesizing this compound
Activating Group The -CF2H group at the para position is a strong electron-withdrawing group, which activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.orgscienceopen.com
Leaving Group The relative reactivity for halogen displacement follows the order F > Cl ≈ Br > I. A precursor with a fluorine atom at the target position for substitution would be most reactive. wikipedia.orgstackexchange.com
Nucleophile Halide ions (e.g., Br⁻, Cl⁻) can act as nucleophiles to displace other halogens on the ring.

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

Diazotization of an aromatic amine followed by a Sandmeyer or Sandmeyer-type reaction is a powerful and versatile method for introducing a wide range of substituents, including halogens, onto an aromatic ring. wikipedia.orgnih.gov This two-step process first involves the conversion of a primary arylamine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). youtube.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be readily displaced by various nucleophiles. wikipedia.org

To synthesize this compound, a plausible precursor would be an appropriately substituted aniline (B41778), such as 2-bromo-5-(difluoromethyl)aniline (B13140630) or 3-chloro-4-(difluoromethyl)aniline. For instance, starting with 2-bromo-5-(difluoromethyl)aniline, the synthesis would proceed as follows:

Diazotization : The aniline is treated with an aqueous solution of sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C) to form the corresponding benzenediazonium (B1195382) chloride. youtube.com Maintaining a low temperature is crucial as diazonium salts can be unstable and potentially explosive at higher temperatures. youtube.com

Sandmeyer Reaction : The resulting diazonium salt solution is then treated with a copper(I) halide salt (e.g., copper(I) chloride, CuCl) to introduce the chlorine atom at the 2-position, displacing the diazonium group. wikipedia.orgnih.gov The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution process. wikipedia.org

A patent describing the synthesis of the structurally similar 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690) demonstrates the industrial applicability of this strategy for producing complex polyhalogenated aromatics. google.com This patented "one-pot" method, where the diazonium salt reacts with the halide source immediately upon formation, can improve yields and operational safety. google.com

StepReagentsPurpose
Diazotization Aryl Amine (e.g., 2-bromo-5-(difluoromethyl)aniline), NaNO₂, Strong Acid (e.g., HCl)Converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), which is an excellent leaving group. youtube.com
Sandmeyer Reaction Aryl Diazonium Salt, Copper(I) Halide (e.g., CuCl)Displaces the diazonium group with a halogen (in this case, chlorine) to form the final product. wikipedia.org

Convergent and Divergent Synthetic Routes

Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. For the target compound, a convergent approach might involve the coupling of two smaller, functionalized benzene derivatives. For example, a Suzuki or other cross-coupling reaction could potentially be used, though this is less common for introducing simple halogen substituents. A more plausible convergent route would involve synthesizing a key intermediate, such as 4-(difluoromethyl)aniline, and then introducing the bromo and chloro substituents in separate, optimized steps.

Divergent synthesis , in contrast, starts from a common intermediate which is then elaborated into a variety of different target molecules. This strategy is particularly useful for creating libraries of related compounds. In the context of this compound, a divergent approach could start with a simple, commercially available precursor like 4-bromotoluene. This starting material could be subjected to a series of reactions to introduce the difluoromethyl group and the chlorine atom. The order of these reactions would be critical to ensure the correct regiochemistry. For example, one could envision a synthetic pathway that first installs the difluoromethyl group, and then proceeds with a chlorination reaction, where the directing effects of the existing bromo and difluoromethyl groups would need to be carefully considered.

Advanced Purification and Isolation Techniques for Complex Halogenated Aromatics

The purification of the final product, this compound, from reaction mixtures containing starting materials, reagents, and potential side-products (such as isomers) is a critical step to obtain a compound of high purity. The physicochemical properties of halogenated aromatics—often crystalline solids with moderate polarity—lend themselves to several advanced purification techniques.

Crystallization is a primary and highly effective method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound selectively crystallizes out, leaving impurities behind in the solvent. google.com For brominated aromatic compounds, solvents such as toluene, chloroform, or dichloroethane, sometimes in combination with a base to neutralize acidic impurities like HBr, have been used effectively in recrystallization processes under controlled pressure and temperature. google.com

Chromatography is another powerful tool for the separation and purification of complex organic mixtures.

High-Performance Liquid Chromatography (HPLC) , particularly in the normal-phase mode using carbon-based columns, can effectively separate halogenated benzene isomers based on halogen–π interactions. rsc.org The retention of halogenated benzenes increases with the number of halogen substituents and the size of the halogen (I > Br > Cl > F), allowing for fine separation. rsc.org

Gas Chromatography (GC) is often used for the analysis of volatile halogenated organic compounds and can also be applied on a preparative scale for purification. rsc.org

Solvent extraction can be employed as an initial purification step to remove certain types of impurities. For instance, washing the crude product with an aqueous base can remove acidic byproducts, while extraction with specific polar or nonpolar solvents can separate the target compound from unreacted starting materials or other contaminants based on differential solubility. science.gov

TechniquePrincipleApplication to Halogenated Aromatics
Crystallization Difference in solubility between the desired compound and impurities at different temperatures.Highly effective for solid, non-volatile compounds. Solvent choice is critical for achieving high purity. google.com
HPLC Differential partitioning of components between a stationary phase and a mobile phase.Excellent for separating isomers and compounds with similar boiling points. Normal-phase with carbon columns can separate based on halogen-π interactions. rsc.org
GC Separation based on volatility and interaction with a stationary phase.Suitable for volatile and thermally stable compounds; often used for purity analysis but can be used for preparative separation. rsc.org
Solvent Extraction Differential solubility of components in two immiscible liquid phases.Useful for initial work-up to remove acidic/basic impurities or for gross separation of components with large polarity differences. science.gov

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 2 Chloro 4 Difluoromethyl Benzene

Mechanistic Studies of Electrophilic Processes on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. libretexts.org However, all three substituents on 1-bromo-2-chloro-4-(difluoromethyl)benzene are electron-withdrawing, which deactivates the ring towards electrophilic attack by reducing its electron density. youtube.com

The directing effects of the substituents are as follows:

Halogens (Bromo and Chloro groups): These are deactivating yet ortho-, para-directing due to a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M).

Difluoromethyl group (-CHF₂): This group is strongly deactivating and meta-directing due to the powerful inductive effect of the two fluorine atoms.

When considering the outcome of an electrophilic substitution reaction, the positions of the existing groups are crucial. The bromine is at C1, chlorine at C2, and the difluoromethyl group at C4. The potential sites for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are summarized in the table below.

PositionDirecting Influence of C1-BrDirecting Influence of C2-ClDirecting Influence of C4-CHF₂Overall Likelihood
C3Ortho (Favorable)Ortho (Favorable)Ortho (Unfavorable)Possible, but sterically hindered
C5Para (Favorable)Meta (Unfavorable)Ortho (Unfavorable)Unlikely
C6Ortho (Favorable)Para (Favorable)Meta (Favorable)Most Likely

Based on the combined directing effects, the most probable position for electrophilic attack is the C6 position. It is ortho to the bromine, para to the chlorine, and meta to the strongly deactivating difluoromethyl group, representing the least deactivated and sterically accessible site.

Nucleophilic Aromatic Substitution (SNAr) Reactivity at Bromine and Chlorine Centers

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups. youtube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org The this compound molecule is well-suited for SNAr reactions due to the cumulative electron-withdrawing nature of its substituents.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (halide), forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

In SNAr reactions, the leaving group is typically displaced from the aromatic ring. In this compound, both bromine and chlorine can potentially act as leaving groups. The relative reactivity depends on two main factors:

Carbon-Halogen Bond Strength: The C-Br bond is generally weaker than the C-Cl bond, which would suggest that bromide is a better leaving group.

Electronegativity: The rate-determining step in many SNAr reactions is the initial nucleophilic attack. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon center. This makes the carbon attached to chlorine more susceptible to nucleophilic attack.

Often in SNAr, the stabilization of the intermediate during the attack step is more critical than the ease of leaving group departure. Therefore, the more electronegative substituent often directs the substitution. However, the relative stability of the leaving group anion also plays a role. Given these competing factors, the selectivity can be influenced by the specific nucleophile and reaction conditions. In many activated systems, fluorine is displaced more readily than other halogens, highlighting the importance of the initial attack step. nih.gov

The difluoromethyl (-CHF₂) group plays a crucial role in activating the benzene ring for nucleophilic aromatic substitution. Its strong electron-withdrawing inductive effect significantly depletes electron density from the aromatic system. This effect is most pronounced at the ortho and para positions relative to the -CHF₂ group.

In this compound, the bromine atom is at the C1 position (ortho to C2-Cl, meta to C4-CHF₂) and the chlorine atom is at the C2 position (ortho to C1-Br, ortho to C4-CHF₂). The chlorine at C2 is ortho to the activating -CHF₂ group, while the bromine at C1 is meta. The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.org Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the chloride ion, as the negative charge of the intermediate can be delocalized onto the difluoromethyl group.

Radical Reaction Pathways and Bond Dissociation Energies

BondTypical BDE (kcal/mol)Notes on Reactivity
Aromatic C-H~111Strong bond, requires high energy for homolysis.
Aromatic C-Cl~96Weaker than C-H, but still relatively strong.
Aromatic C-Br~81Significantly weaker than C-Cl and C-H, most likely site for radical initiation.
Aromatic C-C(F₂H)~100-105Strong bond, unlikely to cleave.
C-F (in CHF₂)~110Very strong, not typically cleaved under standard radical conditions. baranlab.org

Note: BDE values are approximate for substituted benzenes.

The C-Br bond is the weakest, making it the most probable site for initiating radical reactions, for instance, in the formation of an aryl radical. This aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction or addition to multiple bonds. The difluoromethyl radical (-•CHF₂) itself is described as having nucleophilic character, a property relevant in reactions where it is added to other molecules. nih.gov

C-F Bond Activation and Functionalization within the Difluoromethyl Moiety

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge. chem8.org However, the functionalization of C-F bonds is a field of growing interest, particularly for modifying fluorinated pharmaceutical and agrochemical compounds. baranlab.org

For the difluoromethyl group in this compound, C-F bond activation would typically require transition metal catalysts or strong Lewis acids. researchgate.netnih.gov Research has shown methods for the selective C-F activation of trifluoromethyl and difluoromethyl groups, often involving a two-step defluorination/fluorination process or transition-metal-mediated oxidative addition. researchgate.netnih.gov These advanced methods could potentially be used to convert the -CHF₂ group into other functional groups, although such transformations are not trivial and require specific and often harsh conditions.

Stereoelectronic Effects of Halogen and Difluoromethyl Substituents on Aromatic Reactivity

Inductive Effects (-I): All three substituents (Br, Cl, -CHF₂) exert a strong electron-withdrawing inductive effect. The order of this effect is approximately -CHF₂ > -Cl > -Br. This cumulative effect makes the benzene ring electron-deficient, which deactivates it towards electrophilic attack and activates it for nucleophilic attack.

Resonance Effects (+M): The bromine and chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect partially counteracts their inductive withdrawal and is responsible for their ortho-, para-directing nature in electrophilic substitutions. The -CHF₂ group has no significant resonance effect.

Steric Effects: The presence of substituents at positions 1, 2, and 4 creates steric hindrance. For example, in electrophilic substitution, the C3 position is sterically crowded between the C1-Br and C2-Cl, making the C6 position more accessible.

Kinetic and Thermodynamic Considerations of Reaction Pathways

Detailed experimental and computational studies on the specific reaction kinetics and thermodynamics of this compound are not extensively available in publicly accessible literature. However, a robust understanding of its reactivity can be derived from established principles of physical organic chemistry, particularly concerning nucleophilic aromatic substitution (SNAr) reactions. The molecule's structure, featuring two halogen leaving groups (bromine and chlorine) and a moderately electron-withdrawing difluoromethyl group, dictates the kinetic and thermodynamic favorability of its potential reaction pathways.

The most probable reaction mechanism for this substrate is the SNAr addition-elimination pathway. This two-step process is characteristic of aryl halides bearing electron-withdrawing substituents. libretexts.orgyoutube.com

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the slowest and therefore the rate-determining step of the reaction.

Elimination Step: The leaving group departs, restoring the aromaticity of the ring.

Kinetic Considerations:

The rate of the SNAr reaction is primarily influenced by the stability of the Meisenheimer complex and the electrophilicity of the carbon atom being attacked.

Role of the Electron-Withdrawing Group (EWG): The difluoromethyl (-CHF₂) group at the 4-position (para to the bromine and meta to the chlorine) plays a crucial role. Electron-withdrawing groups activate the aromatic ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org The -CHF₂ group provides stabilization primarily through a strong inductive effect (-I). When the nucleophile attacks the C-Br bond at the 1-position, the negative charge in the intermediate can be delocalized onto the carbon atom bearing the -CHF₂ group, enhancing stability and lowering the activation energy for the reaction.

Leaving Group Ability: In SNAr reactions, the leaving group trend can be counterintuitive compared to SN1 and SN2 reactions. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The reaction rate is influenced by the leaving group's ability to increase the electrophilicity of the carbon it is attached to. Highly electronegative atoms polarize the carbon-halogen bond, creating a larger partial positive charge on the carbon and making it more susceptible to attack. youtube.com Consequently, fluorine is often the best leaving group in SNAr, followed by chlorine, bromine, and iodine.

The following table outlines the properties influencing the reactivity of the halogens in this compound in an SNAr context.

HalogenPauling ElectronegativityC(sp²)-X Bond Energy (kJ/mol)Position Relative to -CHF₂Expected Reactivity in SNAr
Chlorine 3.16~400MetaLower
Bromine 2.96~330ParaHigher

Data is approximate and serves for comparative purposes.

Based on these principles, substitution is kinetically favored at the 1-position (C-Br) over the 2-position (C-Cl). This is because the para-relationship between the bromine and the electron-withdrawing -CHF₂ group provides superior resonance stabilization to the Meisenheimer complex compared to the meta-relationship for the chlorine. libretexts.org

Thermodynamic Considerations:

Stability of Reactants vs. Products: SNAr reactions are generally thermodynamically favorable if the starting material is converted to a more stable product. This is often the case when a weaker carbon-halogen bond is replaced by a stronger bond between carbon and the nucleophile (e.g., C-O, C-N).

Intermediate Stability: The stability of the Meisenheimer complex is a key thermodynamic factor. As mentioned, the -CHF₂ group significantly stabilizes this intermediate, making its formation less energetically costly. The calculated Gibbs free energies for reactions involving halobenzenes have been shown to increase in the order I < Br < Cl < F, indicating that reactions with bromobenzenes are generally more exergonic than those with chlorobenzenes, assuming other factors are equal. science.gov

The table below summarizes the expected kinetic and thermodynamic outcomes for nucleophilic substitution at the two possible sites.

Reaction SitePosition of Leaving GroupStabilization of IntermediateKinetic FavorabilityThermodynamic Favorability
C1-Br Para to -CHF₂High (Inductive & Resonance)FavoredFavored
C2-Cl Meta to -CHF₂Moderate (Inductive only)DisfavoredLess Favored

Advanced Spectroscopic Characterization of 1 Bromo 2 Chloro 4 Difluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-bromo-2-chloro-4-(difluoromethyl)benzene by providing information about the hydrogen, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the single proton of the difluoromethyl group. The aromatic region will display a complex splitting pattern due to the different electronic effects of the bromo, chloro, and difluoromethyl substituents. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H7.5 - 7.9m-
-CHF₂6.6 - 7.0tJHF ≈ 56-58 Hz

Note: The exact chemical shifts and coupling constants for the aromatic protons are difficult to predict precisely without experimental data but would be influenced by the ortho, meta, and para relationships between the protons and the various substituents.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons and one for the difluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. The carbon attached to the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-Br115 - 125s-
C-Cl130 - 135s-
C-H (Aromatic)125 - 135s-
C-CHF₂135 - 145tJCF ≈ 20-30 Hz
-CHF₂110 - 115tJCF ≈ 235-245 Hz

The ¹⁹F NMR spectrum is crucial for characterizing the difluoromethyl group. It is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group.

Expected ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHF₂-90 to -130dJHF ≈ 56-58 Hz

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and the carbons they are attached to.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and analyze the vibrational modes of the molecule.

Expected Vibrational Frequencies:

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050 - 31503050 - 3150
Aromatic C=C stretch1450 - 16001450 - 1600
C-F stretch1000 - 11001000 - 1100
C-Cl stretch700 - 800700 - 800
C-Br stretch500 - 600500 - 600
C-H bend (out-of-plane)800 - 900-

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for the confirmation of its structural features.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. The fragmentation pattern provides further structural information. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Expected Mass Spectrometry Data:

IonPredicted m/zIsotopic Pattern
[M]⁺241.92Characteristic pattern for C₇H₄⁷⁹Br³⁵ClF₂
[M+2]⁺243.92Reflects presence of ⁸¹Br or ³⁷Cl
[M+4]⁺245.92Reflects presence of ⁸¹Br and ³⁷Cl
[M-Br]⁺162.96Loss of bromine
[M-Cl]⁺206.95Loss of chlorine

The analysis of the isotopic distribution in the mass spectrum would provide definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Chloro 4 Difluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For complex molecules like 1-bromo-2-chloro-4-(difluoromethyl)benzene, these calculations can elucidate geometric parameters, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. karazin.ua Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. science.gov This approach is widely used to determine the ground-state electronic structure and to perform geometry optimization.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. semanticscholar.org For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable conformation of the isolated molecule and serves as the foundation for subsequent calculations of other properties. semanticscholar.orgglobalresearchonline.net

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex many-body electron exchange and correlation effects. mdpi.com There is no single universal functional, and the choice often depends on the specific properties and molecular system being studied. mdpi.com Common functionals include:

Hybrid functionals , such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. q-chem.comresearchgate.net B3LYP is widely used for its robust performance across a range of organic molecules. globalresearchonline.netresearchgate.netresearchgate.net

Generalized Gradient Approximation (GGA) functionals , such as PBE and BP86, which consider the electron density and its gradient. nih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set affect the accuracy and computational expense of the calculation. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost. nih.gov Popular basis sets for organic molecules containing halogens include Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p), and correlation-consistent basis sets. globalresearchonline.netresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic structure of molecules with lone pairs and for calculating properties like electron affinity. q-chem.com

For a molecule like this compound, a combination such as the B3LYP functional with the 6-311++G(d,p) basis set would be a common and reliable choice for achieving accurate predictions of its geometry and electronic properties. globalresearchonline.netresearchgate.net

Table 1: Examples of Common Exchange-Correlation Functionals and Basis Sets This table is for illustrative purposes and lists common methods used in DFT calculations.

CategoryNameDescription
Exchange-Correlation FunctionalsB3LYPA hybrid functional that incorporates a percentage of exact exchange from Hartree-Fock theory. Widely used for its general accuracy for organic molecules. q-chem.com
PBEA Generalized Gradient Approximation (GGA) functional that is popular in solid-state physics and for calculations of systems with delocalized electrons. nih.gov
Basis Sets6-31+G(d,p)A Pople-style split-valence basis set that includes diffuse functions (+) for describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to describe bond shapes accurately. researchgate.net
def2-TZVPA triple-zeta valence basis set with polarization functions, known for providing a good balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO : This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com

LUMO : This orbital is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilic or electron-accepting capability. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table presents hypothetical values to illustrate the typical output of an FMO analysis. Actual values would require specific DFT calculations.

ParameterEnergy (eV)Significance
EHOMO-6.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.25Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This method provides detailed information about charge distribution, hybridization, and intramolecular interactions. q-chem.comsci-hub.se

A key aspect of NBO analysis is the study of donor-acceptor interactions, which describe charge transfer and electron delocalization. wikipedia.org This is achieved by examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals, σ* or π*). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization resulting from electron delocalization from the donor to the acceptor orbital.

For this compound, NBO analysis could reveal:

The charge distribution across the benzene (B151609) ring and its substituents.

The hybridization of the carbon, bromine, chlorine, and fluorine atoms.

Key intramolecular charge transfer interactions, such as delocalization from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring (e.g., LP(Br) → π*(C-C)).

Table 3: Hypothetical NBO Analysis Data for Key Donor-Acceptor Interactions This table provides an example of the type of data generated from an NBO analysis to illustrate the concept of charge transfer stabilization.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (Cl)σ* (C1-C6)2.8
LP (Br)σ* (C2-C3)3.1
π (C3-C4)π* (C5-C6)18.5

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.net

The MEP surface is typically color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative halogen (Cl, F) and bromine atoms due to their lone pairs. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the difluoromethyl group's hydrogen. This visual representation helps in understanding non-covalent interactions and predicting how the molecule will interact with other reagents. globalresearchonline.net

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. rsc.org By mapping the potential energy surface, researchers can elucidate detailed reaction mechanisms, identify transition states and intermediates, and calculate activation energies. researchgate.net

For this compound, computational studies could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. The process would typically involve:

Identifying Reactants and Products : Defining the starting materials and final products of a proposed reaction.

Locating Transition States (TS) : Searching for the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. The structure of the TS provides crucial insight into the bond-forming and bond-breaking processes.

Identifying Intermediates : Locating any local minima on the potential energy surface that exist between the reactants and products.

Calculating Activation Energies : Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

These computational investigations provide a molecular-level understanding of why certain reaction pathways are favored over others and can be used to predict the stereochemical outcome of a reaction. researchgate.netacs.org

Computational Elucidation of Reaction Mechanisms and Pathways

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Verification

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone for verifying the pathways of chemical reactions. protheragen.ainumberanalytics.com An IRC is defined as the minimum energy reaction pathway, traced in mass-weighted cartesian coordinates, that connects a transition state (TS) to its corresponding reactants and products on the potential energy surface. uni-muenchen.de For any proposed reaction involving this compound, an IRC calculation serves as the definitive confirmation that a located transition state structure correctly links the intended starting materials and final products. rowansci.com

The process begins with an optimized transition state geometry. rowansci.com From this saddle point, the IRC algorithm proceeds by taking small, sequential steps downhill in both the "forward" (towards products) and "backward" (towards reactants) directions. rowansci.com The path followed represents the trajectory a molecule would take if it had infinitesimal kinetic energy, thus mapping out the lowest energy route. uni-muenchen.de By analyzing the geometries at the endpoints of the IRC path, researchers can confirm that the TS corresponds to the specific reaction of interest, such as a nucleophilic aromatic substitution or a cross-coupling reaction, and not an unintended rearrangement or side reaction. rowansci.com The energy profile along the IRC provides the reaction's potential energy curve, illustrating the energy changes as the molecule transforms from reactant to product. numberanalytics.com

Transition State Locating and Characterization

Identifying the transition state (TS) is fundamental to understanding reaction kinetics, as it represents the highest energy barrier along the reaction coordinate. fiveable.me Locating the TS for a reaction of this compound involves sophisticated computational algorithms, such as the Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) methods, which search for a first-order saddle point on the potential energy surface. numberanalytics.comnumberanalytics.com A structure is confirmed as a true TS through vibrational frequency analysis. numberanalytics.com A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate—the specific bond-breaking and bond-forming processes that define the reaction. fiveable.me All other vibrational modes must be real and positive.

Once located, the TS provides critical information. Its geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into steric and electronic effects. The energy of the TS, relative to the reactants, determines the activation energy of the reaction, which is a key factor in predicting the reaction rate.

Applications of Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comresearchgate.net Within MEDT, the reactivity of this compound in a polar reaction would be investigated through a rigorous analysis of the changes in electron density along the reaction path. mdpi.combenthamdirect.com

A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electrons from the nucleophile to the electrophile at the transition state. This analysis helps to characterize the polar nature of the reaction. Furthermore, a topological analysis of the Electron Localization Function (ELF) is employed to understand the precise mechanism of bond formation. researchgate.netmdpi.com The ELF reveals how electron density is reorganized to break old bonds and form new ones, identifying the specific points along the reaction coordinate where significant electronic changes occur. This approach provides a detailed, step-by-step picture of the bonding changes, offering a more nuanced understanding than classical mechanistic models. maxapress.com

Reactivity Descriptors and Indices

Conceptual Density Functional Theory (DFT) provides a powerful toolkit of reactivity descriptors that quantify the electrophilic and nucleophilic tendencies of molecules from their ground-state electron density. nih.gov

Fukui Functions for Electrophilic and Nucleophilic Sites

The Fukui function, f(r), is a local reactivity descriptor that identifies the regions within a molecule most susceptible to electrophilic or nucleophilic attack. nih.govfaccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de

f+(r) : Indicates the propensity of a site for nucleophilic attack (electron acceptance). A higher value suggests a more electrophilic site.

f-(r) : Indicates the propensity of a site for electrophilic attack (electron donation). A higher value suggests a more nucleophilic site.

For this compound, calculating the condensed Fukui functions for each atom would reveal the most probable sites for reaction. Due to the electron-withdrawing nature of the halogen and difluoromethyl substituents, the aromatic carbons would be expected to have the highest f+(r) values, marking them as the primary sites for nucleophilic attack.

Hypothetical Condensed Fukui Functions for this compound
Atomf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)
C1-Br0.150.02
C2-Cl0.180.01
C30.120.05
C4-CHF20.200.01
C50.110.06
C60.160.03

This table is illustrative and shows the type of data generated from such a calculation. The values indicate the relative reactivity of the aromatic carbon atoms.

Average Local Ionization Energies (ALIE) for Reactivity Prediction

The Average Local Ionization Energy (ALIE) is a descriptor mapped onto the molecular surface that indicates the average energy required to remove an electron from any given point in the space around a molecule. researchgate.netresearchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, making them the most probable sites for electrophilic attack. mdpi.com

An ALIE surface map for this compound would visualize the electron-rich and electron-poor regions. The areas with the lowest ionization energies (typically colored in blue or green on a map) would highlight the most nucleophilic parts of the molecule, providing a complementary perspective to the Fukui functions for predicting the outcome of reactions with electrophiles.

Hypothetical ALIE Minima on the Molecular Surface
Region on Molecular SurfaceMinimum ALIE Value (kJ/mol)Susceptibility
Above C5-C6 bond210High (Electrophilic Attack)
Above C3-C4 bond225Moderate (Electrophilic Attack)
Near Bromine atom280Low
Near Chlorine atom295Low

This illustrative table presents the kind of data obtained from ALIE calculations, identifying regions most susceptible to electrophilic attack based on lower energy values.

Analysis of Electrophilicity and Nucleophilicity Indices

Electrophilicity Index (ω) : Measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η). Molecules with high ω values are strong electrophiles.

Nucleophilicity Index (N) : Quantifies the electron-donating ability of a molecule. It is typically referenced against a standard molecule like tetracyanoethylene. High N values indicate a strong nucleophile.

Hypothetical Global Reactivity Indices (in eV)
IndexCalculated ValueClassification
Electrophilicity (ω)2.15Strong Electrophile
Nucleophilicity (N)0.95Poor Nucleophile

Intermolecular Interactions and Non-Covalent Chemistry

The substitution pattern of this compound, featuring two different halogen atoms (bromine and chlorine) and a difluoromethyl group on a benzene ring, gives rise to a complex landscape of intermolecular and non-covalent interactions. These forces are crucial in dictating the compound's physical properties, crystal packing, and interactions with other molecules. Computational chemistry provides powerful tools to investigate these subtle yet significant interactions.

A key non-covalent interaction involving halogenated compounds is the halogen bond (XB). This interaction occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic region on another molecule. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. rsc.org

In this compound, both the bromine and chlorine atoms have the potential to act as halogen bond donors. The strength of the σ-hole, and consequently the halogen bond, is influenced by the electronegativity of the halogen and the nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. rsc.org The presence of the electron-withdrawing chloro and difluoromethyl groups in the molecule is expected to increase the magnitude of the positive σ-holes on both the bromine and chlorine atoms.

Computational studies on similar halobenzenes have shown that the strength of halogen bonds generally follows the order I > Br > Cl > F. nih.gov Therefore, the bromine atom in this compound would be expected to form stronger halogen bonds than the chlorine atom. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the electrostatic potential surface of the molecule and quantify the magnitude of the σ-holes on the halogen atoms. rsc.org

Table 1: Predicted Characteristics of Halogen Bonding in this compound

Halogen AtomExpected σ-hole MagnitudePredicted Halogen Bond StrengthInfluencing Factors
Bromine (Br)More PositiveStrongerLower electronegativity, influence from electron-withdrawing groups.
Chlorine (Cl)Less PositiveWeakerHigher electronegativity compared to bromine.

These halogen bonding interactions are highly directional and play a significant role in the rational design of crystal structures and in molecular recognition processes in various chemical and biological systems.

Beyond halogen bonding, this compound can participate in other non-covalent interactions. Among these are weak hydrogen bonds of the C-H···X type, where X can be a halogen atom (Br or Cl) or a fluorine atom from the difluoromethyl group.

Theoretical calculations are essential for identifying and characterizing these weak interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and identify bond critical points, which are indicative of such interactions. mdpi.com

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorExpected Significance
Halogen BondC-Br, C-ClLewis Base (e.g., O, N)Significant, directional
C-H···Br/ClAromatic C-H, CHF₂-HBromine/ChlorineModerate, contributes to packing
C-H···FAromatic C-HFluorine (from CHF₂)Weak, may influence local conformation
π-π StackingBenzene RingBenzene RingPossible, dependent on crystal packing

The interplay of these various non-covalent forces ultimately determines the supramolecular assembly of this compound in the solid state.

Computational Prediction and Simulation of Spectroscopic Data

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, theoretical methods can be used to simulate its vibrational (infrared and Raman) spectra.

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods are commonly employed for this purpose. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands in the IR and Raman spectra. These calculations also provide information on the intensities of these bands, aiding in the assignment of experimentally observed spectra. researchgate.net

For a molecule like this compound, computational analysis can help assign specific vibrational modes, such as:

C-Br and C-Cl stretching and bending vibrations.

Vibrations associated with the difluoromethyl group (C-F stretching, C-H stretching and bending).

Aromatic C-H and C-C stretching and bending modes.

A study on the similar molecule, 1-bromo-4-chlorobenzene, demonstrated that DFT calculations (specifically using the B3LYP functional) provided excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to the calculated frequencies. researchgate.net A similar approach for this compound would likely yield reliable predictions of its vibrational spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C-C (aromatic)Stretching1600 - 1450
C-F (in CHF₂)Stretching1100 - 1000
C-ClStretching800 - 600
C-BrStretching650 - 500

Note: The values in this table are illustrative and based on typical ranges for these functional groups. Precise predictions for this compound would require specific computational calculations.

Such theoretical predictions of spectroscopic data are invaluable for confirming the structure of newly synthesized compounds and for understanding the impact of different substituents on the molecule's vibrational properties.

Applications and Future Directions in Organic Synthesis

Utility as a Key Synthetic Intermediate in Complex Molecule Construction

1-Bromo-2-chloro-4-(difluoromethyl)benzene serves as a polyfunctional scaffold, enabling chemists to introduce a substituted phenyl ring into larger molecular frameworks. The differential reactivity of its halogen atoms is crucial; the carbon-bromine bond is significantly more susceptible to oxidative addition in transition metal catalysis than the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization, making the compound an ideal starting point for multi-step syntheses.

This building block is particularly relevant in the fields of medicinal chemistry and agrochemicals, where the incorporation of fluorine atoms and, specifically, the difluoromethyl group, is known to confer desirable properties. These properties can include enhanced metabolic stability, increased lipophilicity, and improved bioavailability. mdpi.comrsc.org The core "2-chloro-4-(difluoromethyl)phenyl" moiety can be found in various developmental compounds, where it is introduced using this or a similar precursor.

The primary role of this compound is as a precursor in palladium-catalyzed cross-coupling reactions. These reactions leverage the reactive C-Br bond to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of advanced fluorinated aromatic derivatives. The difluoromethyl group remains intact during these transformations, acting as a critical bioisostere for hydroxyl or thiol groups and influencing the electronic nature of the aromatic ring.

Common cross-coupling reactions employed with this substrate include the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. rsc.orgyoutube.comyoutube.com Each of these methodologies allows for the introduction of different structural motifs, as detailed in the table below.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fluorinated Derivatives

Reaction Name Coupling Partner Catalyst/Reagents (Typical) Resulting C-C or C-N Bond Product Class
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids or EstersPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-ArylBiaryls, Heterobiaryls
Stille Coupling Organostannanes (e.g., Aryl-SnBu₃)Pd(PPh₃)₄, LiClAryl-ArylBiaryls, Heterobiaryls
Heck Coupling Alkenes (e.g., Styrene, Acrylates)Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)Aryl-VinylSubstituted Styrenes, Cinnamates
Buchwald-Hartwig Amination Amines (Primary or Secondary)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Aryl-NitrogenN-Aryl Amines, Anilines
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-AlkynylAryl Alkynes

In the quest for new chemical entities (NCEs) with therapeutic or agrochemical potential, synthetic chemists often utilize versatile building blocks to generate libraries of related compounds for screening. This compound is an exemplary building block for this purpose. jelsciences.com By keeping the 2-chloro-4-(difluoromethyl)phenyl core constant, researchers can systematically vary the substituent at the 1-position through the cross-coupling reactions mentioned previously. This approach allows for the efficient exploration of the structure-activity relationship (SAR) of a particular chemical series. The presence of the chlorine atom and the difluoromethyl group provides a unique electronic and steric profile that can be crucial for binding to biological targets.

Strategies for Further Orthogonal Functionalization at Halogen and Difluoromethyl Sites

The term "orthogonal functionalization" refers to the selective modification of one functional group in the presence of others. The structure of this compound is ideally suited for such strategies due to the distinct reactivity of its three key sites: the C-Br bond, the C-Cl bond, and the C-H bond of the difluoromethyl group.

Selective C-Br Functionalization : As established, the C-Br bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for a wide range of transformations while leaving the C-Cl bond untouched under standard conditions. rsc.orgresearchgate.net

Subsequent C-Cl Functionalization : After the C-Br bond has been functionalized, the C-Cl bond can be targeted for reaction under more forcing conditions, such as using more electron-rich ligands, higher temperatures, or different catalyst systems. This sequential approach allows for the synthesis of tri-substituted aromatic compounds that would be difficult to prepare otherwise.

Difluoromethyl Group Functionalization : The C-H bond of the difluoromethyl group presents a modern frontier for functionalization. Recent advances in organic chemistry have introduced methods to activate this site. One promising strategy involves deprotonation of the Ar-CF₂H group using a strong base to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This nucleophile can then react with various electrophiles to form new carbon-carbon bonds, effectively using the difluoromethyl group as a handle for further construction. acs.org Additionally, radical-based approaches can enable transformations through C-F bond activation, offering pathways to defluoroalkylation or hydrodefluorination products. scispace.com

Table 2: Orthogonal Functionalization Strategies

Site of Functionalization Relative Reactivity Synthetic Strategy Potential Transformation
C-Br Bond HighestPalladium-Catalyzed Cross-CouplingSuzuki, Stille, Heck, Buchwald-Hartwig, etc.
C-Cl Bond IntermediateHarsher Cross-Coupling ConditionsIntroduction of a second, different group post-C-Br reaction.
C-H of CF₂H Group Lowest (Requires specific activation)Deprotonation / Nucleophilic AdditionReaction with aldehydes, ketones, or other electrophiles.
C-F of CF₂H Group Lowest (Requires specific activation)Radical-Based C-F ActivationDefluoroalkylation with alkenes.

Potential Contributions to New Synthetic Methodologies and Reagent Development

Beyond its direct application as a building block, this compound holds potential as a valuable tool for the development of new synthetic methods and reagents.

Catalyst Development : The distinct electronic properties and steric environment of this compound make it an excellent substrate for testing the limits and selectivity of new catalytic systems. For example, it could be used to develop novel palladium catalysts that achieve C-Cl bond activation under milder conditions or exhibit unprecedented selectivity between the two halogen sites.

Mechanistic Studies : The well-defined structure allows for clear analysis in mechanistic studies aimed at understanding complex reaction pathways, such as those involved in C-F bond activation or photocatalytic processes. mdpi.com

Reagent Design : The 2-chloro-4-(difluoromethyl)phenyl moiety could be incorporated into the structure of new reagents, such as chiral ligands or organocatalysts. The specific electronic and steric properties imparted by the chlorine and difluoromethyl substituents could lead to reagents with enhanced stability, reactivity, or enantioselectivity in asymmetric transformations. Research into the transformations of trifluoromethyl and difluoromethyl groups is an active area, and this compound serves as an accessible platform for exploring such novel chemistry. rsc.orgresearchgate.net

Environmental Fate and Degradation Pathways of Halogenated Benzenes

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of halogenated benzenes in the environment. The primary abiotic pathways include photolysis and hydrolysis.

Photolysis: This process involves the degradation of a chemical compound by light. Halogenated benzene (B151609) derivatives can undergo photolytic reactions in the environment. For instance, the photolysis of tetrachlorobenzenes in acetonitrile-water mixtures has been shown to yield reductively dechlorinated benzenes as major photoproducts. The presence of sensitizers like acetone (B3395972) can accelerate the photodegradation of these compounds. The primary mechanism often involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of aryl radicals which can then abstract a hydrogen atom from the solvent or other hydrogen donors. While specific photolysis data for 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not available, it is expected to undergo similar photolytic degradation, potentially leading to the removal of bromine and chlorine atoms.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of halogenoalkanes is a well-understood process that leads to the formation of alcohols. However, the carbon-halogen bonds in aryl halides, such as halogenated benzenes, are generally resistant to hydrolysis under normal environmental conditions due to the strength and stability of the bond. While nucleophilic aromatic substitution with hydroxide (B78521) can occur, it typically requires more drastic conditions than those found in the environment. Therefore, hydrolysis is generally not considered a significant degradation pathway for halogenated benzenes in the environment.

Biotic Degradation Mechanisms (e.g., Microbial Dehalogenation)

Microbial degradation is a key process in the breakdown of halogenated benzenes in the environment. Microorganisms have evolved various enzymatic pathways to utilize these compounds as a source of carbon and energy. Dehalogenation, the removal of a halogen substituent, is a critical step in the biodegradation of these compounds.

Under aerobic conditions, the initial step in the degradation of chlorinated benzenes is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This dihydroxylated intermediate is then further metabolized, typically leading to ring cleavage and eventual mineralization to carbon dioxide and water. For example, the degradation of monochlorobenzene can be initiated by a dioxygenase to form chlorocatechol, which is then further broken down. While specific studies on this compound are lacking, it is plausible that similar aerobic degradation pathways involving dioxygenases could initiate its breakdown by attacking the aromatic ring.

In anaerobic environments, such as sediments and groundwater, reductive dehalogenation is a significant degradation pathway for halogenated benzenes. In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced by a hydrogen atom. This process is mediated by anaerobic bacteria that can couple the dehalogenation to energy conservation, a process termed 'dehalorespiration'.

Studies have shown that highly chlorinated benzenes can be sequentially dechlorinated to less chlorinated congeners and ultimately to benzene. For instance, hexachlorobenzene (B1673134) can be reductively dechlorinated to pentachlorobenzene, then to tetrachlorobenzenes, and so on, eventually forming chlorobenzene. This process is often slow and can lead to the accumulation of intermediate, sometimes more toxic, compounds like benzene. The potential for anaerobic reductive dehalogenation of this compound exists, which would involve the stepwise removal of the bromine and chlorine atoms.

Environmental Persistence and Mobility Considerations in Various Media

The environmental persistence and mobility of halogenated benzenes are influenced by their chemical properties, such as water solubility, vapor pressure, and lipophilicity, as well as environmental conditions. Due to their stability and resistance to degradation, many halogenated organic compounds are classified as persistent organic pollutants (POPs).

These compounds generally have low water solubility and high lipophilicity, which leads to their partitioning into organic matter in soil and sediment. This sorption can reduce their mobility in the environment but also makes them less available for microbial degradation. Halogenated benzenes can be transported over long distances in the atmosphere and subsequently deposited in remote areas. Their persistence and tendency to bioaccumulate in fatty tissues of organisms pose a risk to ecosystems and human health. While specific data for this compound is limited, its structure suggests it will exhibit persistence and a tendency to partition into organic media, similar to other halogenated benzenes.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-bromo-2-chloro-4-(difluoromethyl)benzene, and how do reaction conditions influence yield?

A1. The compound can be synthesized via halogenation of a difluoromethyl-substituted benzene precursor. For example, bromination and chlorination steps can be sequentially applied using catalysts like FeBr₃ or AlCl₃. Distillation under reduced pressure (e.g., 0.1 mmHg, 133–140°C) is critical to isolate the product, yielding ~78% under optimized conditions . Variations in temperature, solvent polarity, and catalyst loading significantly affect regioselectivity and purity.

Q. Q2. How should researchers characterize this compound to confirm its structure and purity?

A2. Use a combination of:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.31–7.42 ppm) and difluoromethyl carbons (δ ~115 ppm, split due to J-coupling) .
  • Mass spectrometry (EI) : Look for molecular ion peaks at m/z 374 (M⁺) and fragment ions (e.g., m/z 307, 279) .
  • Elemental analysis : Verify Br/Cl/F content via combustion analysis.

Q. Q3. What safety protocols are essential when handling this compound?

A3. Follow GHS hazard codes:

  • H300/H301/H302 : Fatal if swallowed, in contact with skin, or inhaled.
  • P301+P310 : Immediate medical attention upon exposure .
  • Store in a cool, dry place away from oxidizers, and use fume hoods for reactions.

Advanced Research Questions

Q. Q4. How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

A4. The difluoromethyl group (-CF₂H) is electron-withdrawing, enhancing the electrophilicity of the aromatic ring. This facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., forming biaryls for drug intermediates). Steric effects from the substituents may require bulky ligands (e.g., SPhos) to prevent ortho-side reactions .

Q. Q5. What are the challenges in analyzing contradictory spectral data for derivatives of this compound?

A5. Discrepancies in NMR or MS data often arise from:

  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding interactions.
  • Dynamic fluorine effects : Variable-temperature NMR can resolve splitting caused by CF₂H group rotation .

Q. Q6. How can computational methods predict the biological activity of derivatives?

A6. Density functional theory (DFT) calculations can model:

  • Lipophilicity (logP) : The difluoromethyl group increases membrane permeability compared to -CH₃ .
  • Protein binding : Docking simulations (e.g., AutoDock) assess interactions with targets like IKK2 kinase, a key inflammation mediator .

Methodological Guidance

Q7. Designing experiments to study substituent effects on reaction kinetics:

  • Control variables : Fix temperature and solvent while varying substituents (e.g., Cl vs. Br at position 2).
  • Kinetic profiling : Use in-situ IR or HPLC to track reaction rates.
  • Data interpretation : Hammett plots correlate σ values of substituents with rate constants .

Q8. Validating synthetic scalability for multi-step pathways:

  • Pilot-scale trials : Test reproducibility at 10–100 mmol scales.
  • Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) for intermediates.
  • Yield vs. cost analysis : Compare metal catalysts (e.g., Pd vs. Ni) for cost-sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-4-(difluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-4-(difluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.